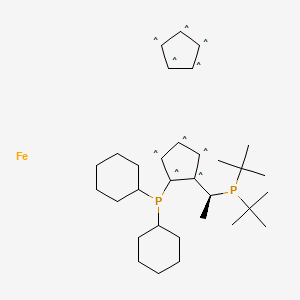

Josiphos SL-J009-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

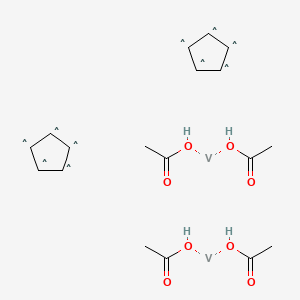

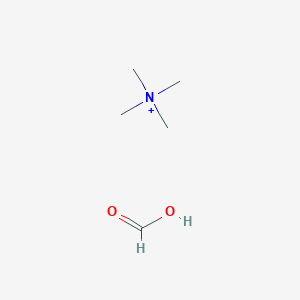

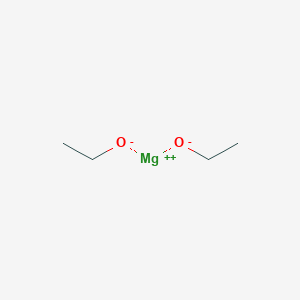

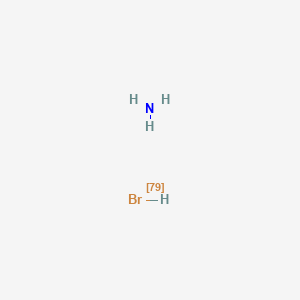

Josiphos SL-J009-1 is synthesized from second-generation (G2) precatalysts by methylation of the amino group present on the biphenyl backbone . The preparation method involves the Grignard reaction of cenylferric bromide with (S)-2-(dicyclohexylphosphino) acetic acid to give the desired product . This synthetic route ensures the formation of a highly effective catalyst for cross-coupling reactions.

Análisis De Reacciones Químicas

Josiphos SL-J009-1 undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. Some of the common reactions it facilitates include:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions typically involve palladium as the core element and are conducted under conditions that favor the formation of C-N and C-C bonds . The major products formed from these reactions are complex organic molecules with various functional groups.

Aplicaciones Científicas De Investigación

Josiphos SL-J009-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:

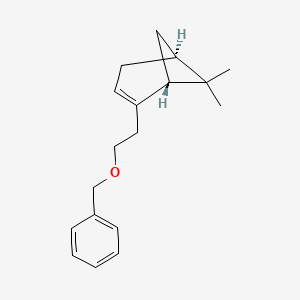

- Organic Synthesis : It is used as a catalyst in the synthesis of complex molecular structures, such as N-Paspaline and N-Emindole PB .

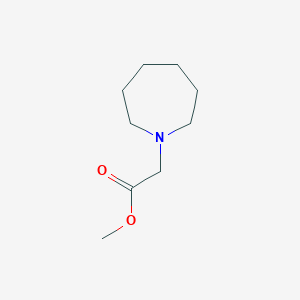

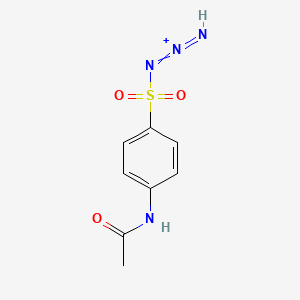

- Pharmaceutical Research : The compound is employed in the synthesis of potential pharmaceutical compounds, including quorum sensing inhibitors targeting PqsR .

- Catalytic Reactions : this compound is utilized in catalytic C-S coupling reactions under strong base conditions .

- Material Science : It is used in the development of novel materials with specific properties .

Mecanismo De Acción

The mechanism of action of Josiphos SL-J009-1 involves its role as a palladium-based catalyst. The compound facilitates the formation of C-N and C-C bonds by activating the reactants and lowering the activation energy required for the reaction . The molecular targets and pathways involved include the palladium core and the biphenyl backbone, which play a crucial role in the catalytic activity of the compound .

Comparación Con Compuestos Similares

Josiphos SL-J009-1 is unique due to its modified G3 precatalyst structure, which provides enhanced catalytic activity and stability. Similar compounds include:

- Josiphos SL-J009-2

- Josiphos SL-J003-1

- Josiphos SL-J004-1

- Josiphos SL-J001-1

These compounds share similar structural features but differ in their specific applications and catalytic properties.

Propiedades

Fórmula molecular |

C32H52FeP2 |

|---|---|

Peso molecular |

554.5 g/mol |

InChI |

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m0../s1 |

Clave InChI |

FFFWTQLOUUWUJJ-FGJQBABTSA-N |

SMILES isomérico |

C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

SMILES canónico |

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)

![[(2S,3S)-3-(Bromomethyl)oxiran-2-yl]methyl [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B12061508.png)

butanoic acid](/img/structure/B12061531.png)